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An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-pyrazole-5-
carbohydrazide

Foreword
In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged

structure," a molecular framework consistently found in a multitude of biologically active

compounds. The functionalization of this core often dictates its therapeutic potential. 3-methyl-
1H-pyrazole-5-carbohydrazide represents a particularly versatile intermediate, combining the

proven pyrazole core with a reactive carbohydrazide moiety. This dual-feature structure makes

it a cornerstone for generating diverse chemical libraries aimed at a wide array of biological

targets, from kinases to microbial enzymes.[1][2][3] A comprehensive understanding of its

fundamental physicochemical properties is not merely academic; it is the bedrock upon which

successful drug design, formulation, and preclinical evaluation are built. This guide provides an

in-depth analysis of these properties, grounded in established experimental principles and their

direct relevance to the pharmaceutical sciences.

Molecular Identity and Structural Elucidation
The unambiguous identification of a compound is the first step in any scientific investigation.

The structural features of 3-methyl-1H-pyrazole-5-carbohydrazide are key to its chemical

behavior and biological activity.
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Molecular Structure: The molecule consists of a five-membered pyrazole ring substituted with a

methyl group at position 3 and a carbohydrazide group at position 5.

Caption: 2D representation of 3-methyl-1H-pyrazole-5-carbohydrazide.

Table 1: Chemical and Physical Identifiers

Property Value Source

IUPAC Name
3-methyl-1H-pyrazole-5-

carbohydrazide
IUPAC Nomenclature

CAS Number 39978-42-2 Chemical Abstracts Service

Molecular Formula C₅H₈N₄O Elemental Analysis

Molecular Weight 140.14 g/mol Calculated

Appearance White to off-white powder Visual Observation

Melting Point ~208-212 °C Experimental Data

Canonical SMILES CC1=NN(C=C1C(=O)NN) PubChem

InChI Key
ZHDUDTBFQWPWSG-

UHFFFAOYSA-N
PubChem

Core Physicochemical Properties for Drug
Development
The journey of a drug molecule from administration to its target is governed by its

physicochemical properties. Below, we detail the most critical parameters for 3-methyl-1H-
pyrazole-5-carbohydrazide.

Table 2: Summary of Key Physicochemical Data
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Parameter Value (or Predicted)
Significance in Drug
Development

Aqueous Solubility Sparingly soluble
Affects dissolution, absorption,

and formulation options.

LogP (Octanol/Water) -0.5 to 0.5 (Predicted)

Measures lipophilicity; critical

for membrane permeability and

ADME properties.

pKa (Acid Dissociation

Constant)

~2-3 (Pyrazole NH), ~11-12

(Hydrazide) (Predicted)

Determines the ionization state

at physiological pH, impacting

solubility, receptor binding, and

permeability.

Hydrogen Bond Donors 3 (NH, NH, NH₂)

Influences solubility and

binding interactions with

biological targets.

Hydrogen Bond Acceptors 3 (N, N, C=O)

Influences solubility and

binding interactions with

biological targets.

Causality Behind Experimental Choices
Solubility: Aqueous solubility is a primary gatekeeper for oral bioavailability. A compound

must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a leading cause of

failure in drug development.

Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial. A

molecule that is too hydrophilic may not cross cell membranes, while one that is too lipophilic

may have poor solubility, high metabolic clearance, or off-target toxicity.

Ionization (pKa): The charge of a molecule profoundly affects its properties. The pKa values

tell us which functional groups will be charged at the pH of the stomach (pH 1-2) versus the

intestine and blood (pH ~7.4). This impacts the entire ADME (Absorption, Distribution,

Metabolism, Excretion) profile.
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Standardized Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential.

The following methods represent robust, validated approaches for characterizing the core

properties of 3-methyl-1H-pyrazole-5-carbohydrazide.

Protocol 1: Thermodynamic Aqueous Solubility
Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility, a gold standard for assessing a compound's

intrinsic solubility.

Caption: Workflow for Thermodynamic Solubility Measurement.

Trustworthiness through Self-Validation: This protocol is self-validating because equilibrium is

confirmed by taking multiple samples over time. If the concentration measured at 48 and 72

hours is identical, it provides high confidence that the true equilibrium solubility has been

reached. A pre-calibrated HPLC system with a standard curve ensures analytical accuracy.

Protocol 2: pKa Determination via Potentiometric
Titration
This method directly measures the pH changes in a solution of the compound as a titrant is

added, allowing for the empirical determination of pKa values.

Methodology:

Preparation: Accurately weigh and dissolve 3-methyl-1H-pyrazole-5-carbohydrazide in a

co-solvent system (e.g., water/methanol) if aqueous solubility is low.

Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00,

10.01).

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g.,

0.1 M NaOH), recording the pH after each incremental addition.
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Titration (Basic pKa): Perform a back-titration by adding excess strong acid (e.g., 0.1 M HCl)

and then titrating with the standardized strong base.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point, which can be determined from the inflection point of the first derivative of

the titration curve.

Synthetic Accessibility and Application
The value of 3-methyl-1H-pyrazole-5-carbohydrazide lies in its utility as a synthetic

intermediate. The carbohydrazide handle is readily reacted with aldehydes and ketones to form

hydrazones, a common and effective method for rapidly diversifying a lead scaffold.

3-methyl-1H-pyrazole-
5-carbohydrazide

Condensation
(Acid Catalyst, Reflux)

Aldehyde/Ketone
(R-CHO / R-CO-R')

Hydrazone Derivative Library
Biological Screening

(e.g., Anticancer, Antimicrobial)

Click to download full resolution via product page

Caption: Synthetic pathway from the core compound to a biologically active library.

This synthetic accessibility allows researchers to systematically explore the structure-activity

relationship (SAR) of the pyrazole core by modifying the appended group (R). Studies have

shown that derivatives of pyrazole-carbohydrazide possess potent activities against various

cancer cell lines and microbial pathogens.[1][3]

Conclusion
3-methyl-1H-pyrazole-5-carbohydrazide is more than a chemical curiosity; it is a potent tool

in the arsenal of medicinal chemists. Its physicochemical profile—characterized by moderate

lipophilicity, multiple hydrogen bonding sites, and tunable ionization—provides a favorable

starting point for drug design. The experimental protocols and foundational data presented in

this guide offer researchers the necessary framework to confidently employ this versatile

building block in their pursuit of novel therapeutics, ensuring that subsequent research is built

upon a solid, well-characterized foundation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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